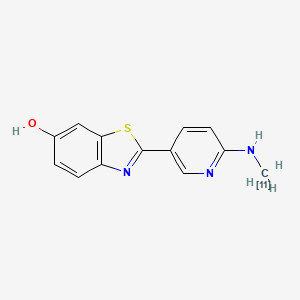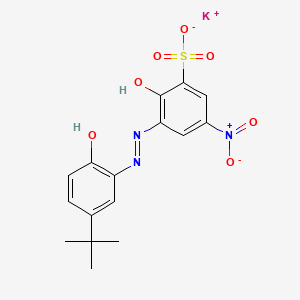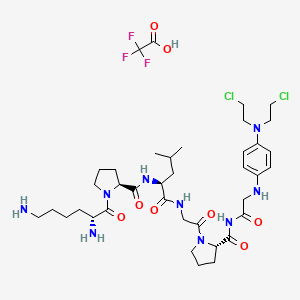
Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) is a complex organic compound with a molecular formula of C46H73Cl2N9O10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) involves multiple steps, each requiring precise reaction conditions The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide synthesis techniques
Industrial Production Methods
Industrial production of this compound is challenging due to its complexity. It requires advanced equipment and highly controlled environments to ensure the purity and yield of the final product. The process often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the bis(2-chloroethyl)amino group.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies.
Biology: Researchers study its interactions with proteins and enzymes to understand its biological activity.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Glycinamide, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-: This compound shares a similar structure but differs in the protective groups used during synthesis.
Glycinamide, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-mono(trifluoroacetate): This compound is almost identical but may have variations in the trifluoroacetate moiety.
Uniqueness
The uniqueness of Glycinamide, D-lysyl-L-prolyl-L-leucylglycyl-L-prolyl-N-(4-(bis(2-chloroethyl)amino)phenyl)-,mono(trifluoroacetate) lies in its specific combination of amino acids and the presence of the bis(2-chloroethyl)amino group, which imparts significant biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
68426-98-2 |
|---|---|
Molecular Formula |
C38H58Cl2F3N9O8 |
Molecular Weight |
896.8 g/mol |
IUPAC Name |
(2S)-N-[2-[4-[bis(2-chloroethyl)amino]anilino]acetyl]-1-[2-[[(2S)-2-[[(2S)-1-[(2R)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H57Cl2N9O6.C2HF3O2/c1-24(2)21-28(43-34(51)30-9-6-18-47(30)36(53)27(40)7-3-4-16-39)33(50)42-23-32(49)46-17-5-8-29(46)35(52)44-31(48)22-41-25-10-12-26(13-11-25)45(19-14-37)20-15-38;3-2(4,5)1(6)7/h10-13,24,27-30,41H,3-9,14-23,39-40H2,1-2H3,(H,42,50)(H,43,51)(H,44,48,52);(H,6,7)/t27-,28+,29+,30+;/m1./s1 |
InChI Key |
YGWOSDAUCRGJJX-CQRUTIIZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)NC(=O)CNC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(=O)CNC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C3CCCN3C(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


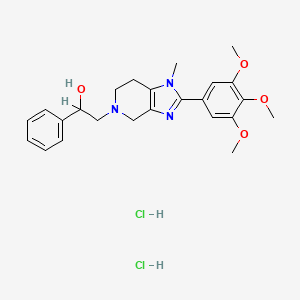
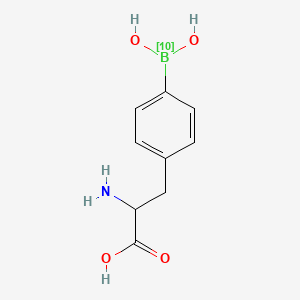

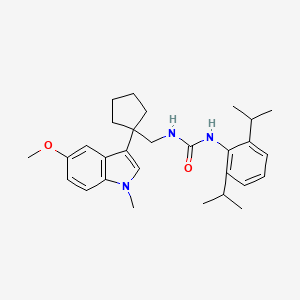

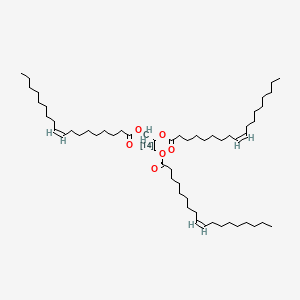
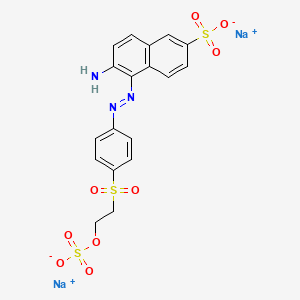
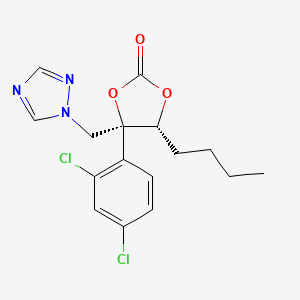
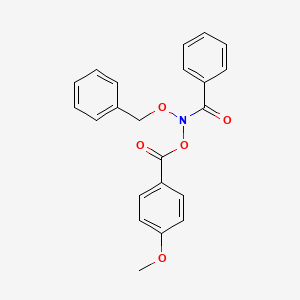
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)

